molecular formula C20H25N3OS2 B011419 Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester CAS No. 105858-88-6

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester

Cat. No. B011419
M. Wt: 387.6 g/mol
InChI Key: ZZCQVBJSBNDULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester, also known as N,N-diethyl-2-[(4-methoxyphenyl)amino]-2-(phenylimino)ethanethioamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Scientific Research Applications

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been studied for its ability to chelate metal ions, which may have implications for the treatment of metal-related diseases. In pharmacology, this compound has been investigated for its potential as a drug delivery system, as it can form stable complexes with metal ions and other drugs.

Mechanism Of Action

The mechanism of action of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood. However, it is believed to exert its biological effects through its ability to chelate metal ions and form stable complexes with other drugs. This may result in the disruption of cellular processes and the inhibition of cancer cell growth.

Biochemical And Physiological Effects

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester in lab experiments is its ability to form stable complexes with metal ions and other drugs. This may make it a useful tool for drug delivery and the treatment of metal-related diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery and the treatment of metal-related diseases. Finally, the development of novel derivatives of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester may lead to the discovery of compounds with improved biological activity and reduced toxicity.

Synthesis Methods

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester can be synthesized by the reaction of Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester2-aminobenzamide with 4-methoxybenzaldehyde and phenyl isothiocyanate in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.

properties

CAS RN

105858-88-6

Product Name

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester

Molecular Formula

C20H25N3OS2

Molecular Weight

387.6 g/mol

IUPAC Name

[2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C20H25N3OS2/c1-4-23(5-2)20(25)26-15-19(21-16-9-7-6-8-10-16)22-17-11-13-18(24-3)14-12-17/h6-14H,4-5,15H2,1-3H3,(H,21,22)

InChI Key

ZZCQVBJSBNDULC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=CC=C2

Other CAS RN

105858-88-6

synonyms

Diethylcarbamodithioic acid 2-((4-methoxyphenyl)amino)-2-(phenylimino) ethyl ester

Origin of Product

United States

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